4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine
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Overview
Description
4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a methanone linkage to a cyclopropylpyrimidine moiety. Its structure suggests potential biological activity, making it a candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting 2-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent to form 2-chlorophenylpiperazine.
Cyclopropylpyrimidine synthesis: Cyclopropylamine is reacted with a suitable pyrimidine precursor under controlled conditions to form the cyclopropylpyrimidine ring.
Coupling reaction: The final step involves coupling the 2-chlorophenylpiperazine with the cyclopropylpyrimidine using a methanone linker. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated reactors and purification techniques like chromatography.
Chemical Reactions Analysis
4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and controlled temperatures.
Scientific Research Applications
4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating its interaction with biological targets, such as receptors and enzymes, to understand its mechanism of action.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of enzymes involved in cancer cell proliferation or as an agonist/antagonist of neurotransmitter receptors in the brain . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c19-14-3-1-2-4-17(14)22-7-9-23(10-8-22)18(24)16-11-15(13-5-6-13)20-12-21-16/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDHTMHSCWELJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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